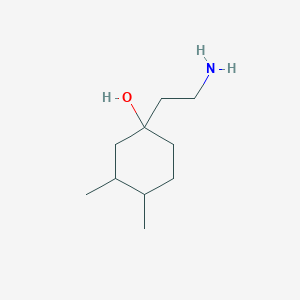![molecular formula C12H13F2NO4 B13208377 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid is an organic compound with the molecular formula C12H14F2NO4. It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group and two fluorine atoms on the third carbon of the butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Butanoic Acid Chain: The butanoic acid chain is constructed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
類似化合物との比較
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: This compound lacks the fluorine atoms present in 4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, resulting in different chemical properties and reactivity.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound features a benzoic acid moiety instead of the butanoic acid chain, leading to distinct applications and behavior.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique properties, such as increased stability and altered reactivity, compared to similar compounds without fluorine atoms. This makes it particularly valuable in research areas requiring precise control over chemical reactions and interactions.
特性
分子式 |
C12H13F2NO4 |
|---|---|
分子量 |
273.23 g/mol |
IUPAC名 |
3,3-difluoro-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H13F2NO4/c13-12(14,6-10(16)17)8-15-11(18)19-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18)(H,16,17) |
InChIキー |
IKSCVLHNDOQSPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


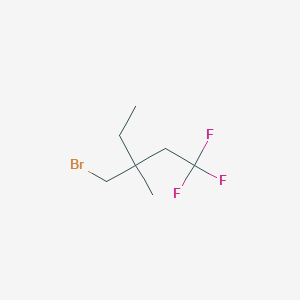

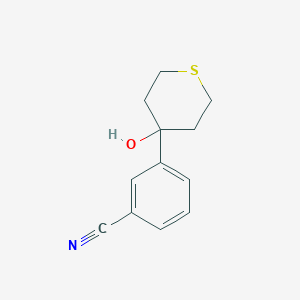
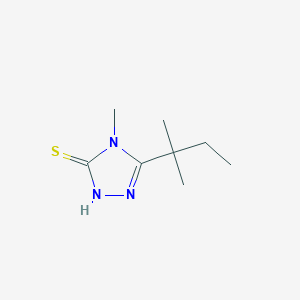
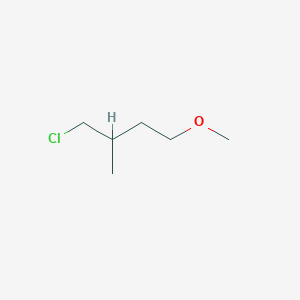
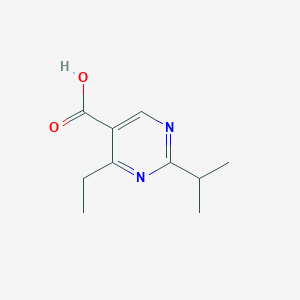
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)
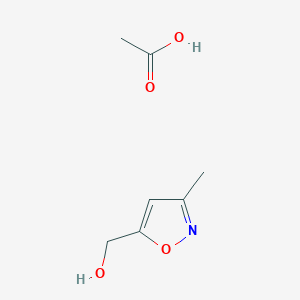
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
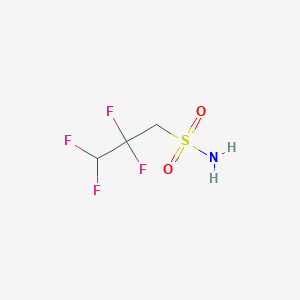
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)
